5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chloro group, a hydroxy group, and a phenoxyphenyl ethyl group attached to a benzamide core. Its molecular formula is C21H18ClNO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-(2-phenoxyphenyl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-N-[2-(2-phenoxyphenyl)ethyl]benzamide.
Reduction: Formation of 2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide.
Substitution: Formation of 5-amino-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide or 5-alkyl-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide.
Scientific Research Applications
5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, resulting in the inhibition of bacterial growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure but with a methoxy group instead of a hydroxy group.
5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the phenoxyphenyl ethyl group.
2-Hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide: Lacks the chloro group.
Uniqueness
5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chloro and hydroxy groups allows for diverse chemical modifications, while the phenoxyphenyl ethyl group enhances its potential interactions with biological targets.
Biological Activity
5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide is an organic compound belonging to the benzamide family, characterized by its unique functional groups, including a chloro group, a hydroxy group, and a phenoxyphenyl moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.
- Molecular Formula : C17H18ClN2O2
- Molecular Weight : 367.8 g/mol
- Structure : The compound's structure includes a benzamide core with various substituents that influence its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The mechanism typically entails binding to target proteins, which alters their function and can lead to therapeutic effects in various disease models. Notably, this compound has been studied for its potential as:
- Enzyme Inhibitor : It may inhibit specific enzymes involved in disease pathways.
- Receptor Modulator : It can interact with receptors that play critical roles in cellular signaling.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through various pathways:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzamide compounds, including this compound, show promising antimicrobial properties against various bacterial strains.
- Antiparasitic Effects : The compound has been implicated in inhibiting the growth of certain parasites, particularly those affecting human health, such as filarial nematodes.
- Anticancer Potential : Certain analogs have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several benzamide derivatives, including our compound of interest. The results indicated:
- MIC Values : The minimum inhibitory concentration (MIC) for effective compounds ranged between 3.12 to 12.5 μg/mL against Staphylococcus aureus.
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
This compound | TBD | S. aureus |
Control (Ciprofloxacin) | 2 | S. aureus |
Study 2: Antiparasitic Activity
In another study focusing on filarial nematodes:
- The compound exhibited significant inhibition of chitinase OvCHT1, a target implicated in the lifecycle of Onchocerca volvulus, with an IC50 value of approximately 1.60 μM.
Compound | IC50 (μM) | Target Enzyme |
---|---|---|
This compound | TBD | OvCHT1 |
Closantel (Control) | 1.60 ± 0.08 | OvCHT1 |
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better.
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide | C17H18ClN2O3 | Variation in phenoxy substitution |
Benzamide Derivative A | C16H17ClN3O4S | Simpler structure with fewer functional groups |
Properties
CAS No. |
648923-47-1 |
---|---|
Molecular Formula |
C21H18ClNO3 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C21H18ClNO3/c22-16-10-11-19(24)18(14-16)21(25)23-13-12-15-6-4-5-9-20(15)26-17-7-2-1-3-8-17/h1-11,14,24H,12-13H2,(H,23,25) |
InChI Key |
OSZZOICELZBUIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CCNC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.